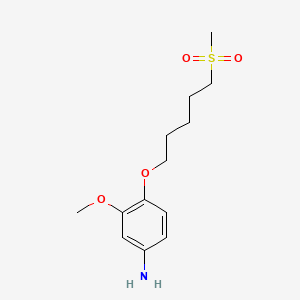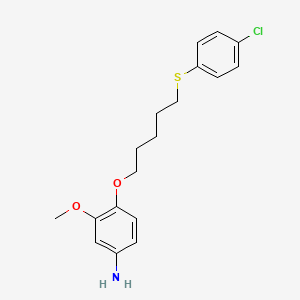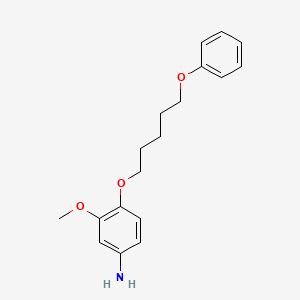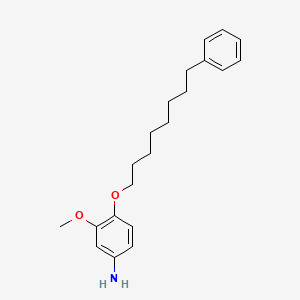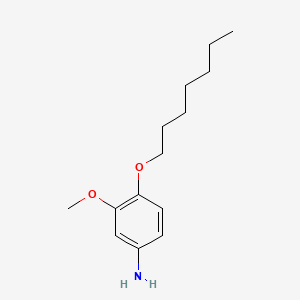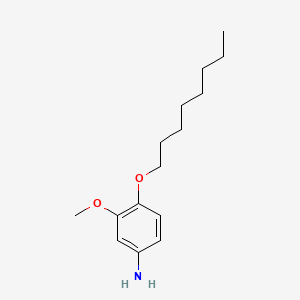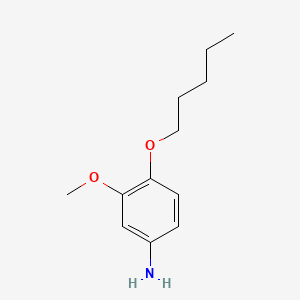
3-(2-羧乙基)-4,6-二氯-1H-吲哚-2-甲酸
描述
The compound “3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid” is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The presence of carboxyethyl groups and dichloro substituents suggests that this compound may have interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction or NMR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of the carboxylic acid and chloro groups. For example, carboxylic acids can participate in reactions like esterification and amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of carboxylic acid groups would likely make the compound acidic and polar .科学研究应用
Neuroscience: NMDA Receptor Antagonism
Mdl 29951 acts as a novel glycine antagonist of NMDA receptor activation, which is crucial in the study of neurological pathways and disorders. Its ability to inhibit [3H]glycine binding at a Ki of 0.14 mM makes it a valuable tool for exploring synaptic plasticity, learning, and memory processes within the central nervous system .
Neuropharmacology: Therapeutic Potential in Nervous System Diseases
As an NMDA receptor antagonist, Mdl 29951 has therapeutic potential in treating various nervous system diseases. It was initially developed by Hoechst Marion Roussel, Inc., and its research is ongoing to determine its efficacy in conditions such as Alzheimer’s disease, schizophrenia, and neuropathic pain .
Oligodendrocyte Maturation: Role of GPR17 Agonist
Mdl 29951 serves as a selective agonist for GPR17, a G protein-coupled receptor involved in the maturation of oligodendrocytes. This application is significant for studies related to myelination and demyelinating diseases like multiple sclerosis .
Neuroinflammation: Interaction with Hippocampal GPR17
Research indicates that Mdl 29951 combined with LPS treatment can affect the protein and mRNA levels of GPR17 in the hippocampus. This suggests a potential role for Mdl 29951 in modulating neuroinflammatory responses, which could have implications for conditions such as brain injury or neurodegenerative diseases .
未来方向
作用机制
Target of Action
MDL 29951 primarily targets the NMDA receptor , acting as a glycine antagonist . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It is activated when glycine and glutamate bind to it, and it plays a key role in synaptic plasticity, which is important for learning and memory.
Mode of Action
MDL 29951 acts as an antagonist at the glycine binding site of the NMDA receptor . This means it binds to this site and inhibits the action of glycine, which is a necessary co-agonist for the activation of the NMDA receptor. By doing so, MDL 29951 inhibits the activation of the NMDA receptor.
Biochemical Pathways
Given its role as an nmda receptor antagonist, it likely impacts pathways related toneuronal signaling and synaptic plasticity .
属性
IUPAC Name |
3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO4/c13-5-3-7(14)10-6(1-2-9(16)17)11(12(18)19)15-8(10)4-5/h3-4,15H,1-2H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBSYZNKEAWABY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=C2CCC(=O)O)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid | |
CAS RN |
101861-63-6 | |
| Record name | Mdl-29951 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04175 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of MDL 29951 and how does it exert its effect?
A1: MDL 29951 (3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid) primarily targets the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor subtype. [, ] While it exhibits inhibitory effects on both GluN1/GluN2 and GluN1/GluN3 containing receptors, its mechanism of action on glutamate dehydrogenase (GDH) is distinct. Research suggests that MDL 29951 acts as an uncompetitive inhibitor of GDH, binding to a site distinct from the catalytic site for both 2-oxoglutarate and NADH. This interaction may cause steric hindrance or conformational changes in GDH, ultimately leading to reduced enzyme activity. [] Interestingly, the presence of ADP was found to diminish the inhibitory effects of MDL 29951 on GDH, with GDH I exhibiting higher sensitivity to ADP than GDH II. [] This finding suggests potential differential regulation of the two GDH isoforms by MDL 29951 depending on ADP concentrations.
Q2: How does the structure of MDL 29951 relate to its activity on different NMDA receptor subtypes?
A2: While the provided research doesn't delve into the specific structural determinants of MDL 29951's activity on different NMDA receptor subtypes, it highlights the compound's ability to differentiate between GluN1/GluN3A and GluN1/GluN3B receptors. [] Further research exploring the structure-activity relationship (SAR) is needed to fully understand how modifications to MDL 29951's structure might influence its potency, selectivity, and activity on various NMDA receptor subtypes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





